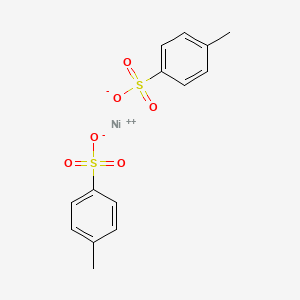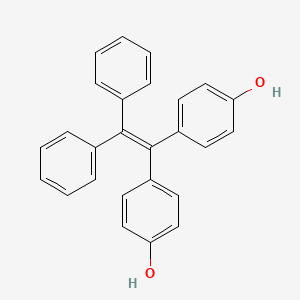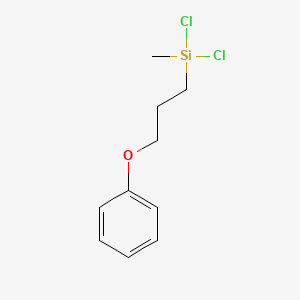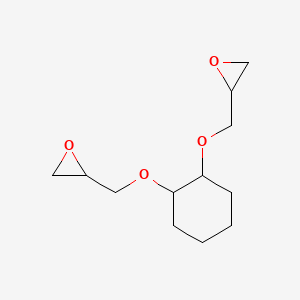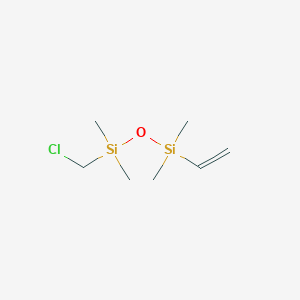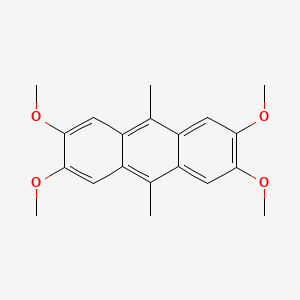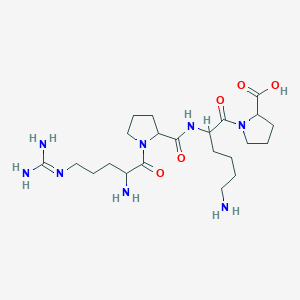
N~5~-(Diaminomethylidene)ornithylprolyllysylproline
Übersicht
Beschreibung
N~5~-(Diaminomethylidene)ornithylprolyllysylproline, also known as DALP, is a peptide that has been synthesized and studied for its potential applications in scientific research. This peptide has been shown to have a variety of effects on biochemical and physiological processes, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N~5~-(Diaminomethylidene)ornithylprolyllysylproline is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. N~5~-(Diaminomethylidene)ornithylprolyllysylproline has been shown to interact with proteins involved in cell growth and survival, as well as proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N~5~-(Diaminomethylidene)ornithylprolyllysylproline has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cardiac function, and the protection of neuronal cells. N~5~-(Diaminomethylidene)ornithylprolyllysylproline has also been shown to modulate various signaling pathways and cellular processes, including those involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~5~-(Diaminomethylidene)ornithylprolyllysylproline in lab experiments is its potential for a variety of applications in scientific research. However, there are also limitations to using N~5~-(Diaminomethylidene)ornithylprolyllysylproline, including the cost and difficulty of synthesizing the peptide, as well as the need for further investigation into its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N~5~-(Diaminomethylidene)ornithylprolyllysylproline, including the investigation of its potential applications in cancer therapy, cardiovascular disease, and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of N~5~-(Diaminomethylidene)ornithylprolyllysylproline and its potential side effects. Additionally, the development of more efficient and cost-effective methods for synthesizing N~5~-(Diaminomethylidene)ornithylprolyllysylproline could facilitate its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N~5~-(Diaminomethylidene)ornithylprolyllysylproline has been studied for its potential applications in a variety of scientific research areas, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, N~5~-(Diaminomethylidene)ornithylprolyllysylproline has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In cardiovascular disease, N~5~-(Diaminomethylidene)ornithylprolyllysylproline has been shown to improve cardiac function and reduce inflammation, suggesting potential applications in the treatment of heart failure. In neurodegenerative disorders, N~5~-(Diaminomethylidene)ornithylprolyllysylproline has been shown to protect against neuronal damage and improve cognitive function, making it a potential candidate for the treatment of conditions such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N8O5/c23-10-2-1-7-15(20(33)30-13-5-9-17(30)21(34)35)28-18(31)16-8-4-12-29(16)19(32)14(24)6-3-11-27-22(25)26/h14-17H,1-13,23-24H2,(H,28,31)(H,34,35)(H4,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZBKFUTINRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557077 | |
| Record name | N~5~-(Diaminomethylidene)ornithylprolyllysylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~5~-(Diaminomethylidene)ornithylprolyllysylproline | |
CAS RN |
57468-16-3 | |
| Record name | N~5~-(Diaminomethylidene)ornithylprolyllysylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



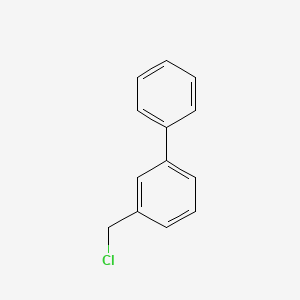


![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)
